Structural Differentiation: Azepane vs. Methanesulfonyl and Morpholine Terminal Substituents Governs Pharmacophoric Space
The target compound is distinguished from its two closest commercially available analogs by the terminal seven-membered azepane-sulfonyl group. The methanesulfonyl analog (CAS 2097926-88-8) replaces this with a small methyl group, while the morpholine analog (CAS 2097929-23-0) uses a six-membered morpholine ring [1]. Based on SAR insights from related TSPO ligands, the lipophilic azepane ring is expected to engage in significantly different hydrophobic binding pocket interactions compared to the more polar morpholine or the sterically minimal methyl group, representing a direct modification of a critical pharmacophoric vector [2]. This structural divergence is the primary driver of potential differences in target binding profile and selectivity.
| Evidence Dimension | Terminal Sulfonamide Substituent |
|---|---|
| Target Compound Data | Azepane ring (7-membered cyclic amine; C₆H₁₂N) |
| Comparator Or Baseline | Methanesulfonyl analog (CAS 2097926-88-8): Methyl group (-CH₃); Morpholine analog (CAS 2097929-23-0): Morpholine ring (6-membered cyclic ether-amine; C₄H₈NO) |
| Quantified Difference | Azepane ring adds significant hydrophobic bulk and conformational flexibility vs. comparator substituents. Exact ΔpIC₅₀ cannot be calculated due to absence of public data. |
| Conditions | Structural comparison based on chemical structure and class-level knowledge of TSPO pharmacophore models. |
Why This Matters
Direct structural comparisons indicate that the azepane group uniquely occupies a lipophilic pocket, offering a distinct SAR exploration point not available with the methanesulfonyl or morpholine analogs, making it the compound of choice for probing this chemical space.
- [1] Kuujia. 2-Methyl-1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole. CAS 2097929-23-0. Kuujia Chemical Database. Accessed May 2026. View Source
- [2] Design, synthesis and structure-activity relationship of novel tricyclic benzimidazolone derivatives as potent 18 kDa translocator protein (TSPO) ligands. Bioorg Med Chem. 2013. J-GLOBAL. View Source
